An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate in Antiviral Drug Synthesis
An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate in Antiviral Drug Synthesis
This guide provides a comprehensive technical overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a critical intermediate in the synthesis of contemporary antiviral therapeutics. Primarily intended for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, safety considerations, and its pivotal role in the pharmaceutical industry. The structure of this guide is designed to logically present the scientific and technical aspects of this compound, ensuring clarity and depth for the intended expert audience.
Chemical Identity and Physicochemical Properties
N-(4,6-dichloropyrimidin-5-yl)formamide, more accurately referred to in scientific literature as N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, is a pyrimidine derivative with the CAS Number 171887-03-9.[1][2][3][4][5] Its molecular structure, featuring a dichlorinated pyrimidine ring with an amino group at the 2-position and a formamido group at the 5-position, makes it a versatile precursor in organic synthesis.[6]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 171887-03-9 | [2][5] |
| Molecular Formula | C5H4Cl2N4O | [3][4][5] |
| Molecular Weight | 207.02 g/mol | [3][4][5] |
| Appearance | Off-white to pale beige solid; White crystalline powder | [2][4] |
| Melting Point | >251°C (decomposition) | [4][7] |
| Boiling Point (Predicted) | 554.8 ± 60.0 °C | [4][7] |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [4][7] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | [2][4] |
The Strategic Importance in Antiviral Drug Synthesis
The primary significance of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide lies in its role as a key intermediate in the synthesis of Abacavir.[4][8][][10] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[3][8][] The specific chemical structure of this formamide derivative provides the necessary scaffold for constructing the complex purine analogue core of Abacavir.[10]
The synthesis of Abacavir from this intermediate is a multi-step process that leverages the reactivity of the chloro-substituents on the pyrimidine ring. The formamido group serves as a protected amine, which is crucial for the subsequent cyclization to form the purine ring system of Abacavir.
Below is a diagram illustrating the logical flow from the starting pyrimidine intermediate to the final active pharmaceutical ingredient, Abacavir.
Caption: Synthetic pathway from the key intermediate to Abacavir.
Synthesis Methodologies: A Technical Perspective
The synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide can be achieved through various routes. A prevalent and patented method involves a multi-step process, while a more direct approach is also documented.[6][11]
Patented Multi-Step Synthesis Pathway
A well-established process for the production of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide involves a three-step synthesis.[11] This method is designed for commercial-scale production and ensures a good yield of the final product.[11]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Patented multi-step synthesis workflow.
Step-by-Step Protocol Overview:
-
Cyclization: The synthesis begins with the cyclization of an aminomalonic ester with guanidine (or its salt) in the presence of a base. This reaction forms 2,5-diamino-4,6-dihydroxypyrimidine or its corresponding salt.[11]
-
Chlorination: The dihydroxypyrimidine derivative is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride, in the presence of an amide. This step yields a 4,6-dichloropyrimidine intermediate.[11]
-
Formylation: The final step involves the reaction of the 4,6-dichloropyrimidine with an aqueous solution of a carboxylic acid, typically formic acid, to produce the desired N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.[4][11]
Direct Formylation Approach
A more direct synthesis route involves the formylation of 2,5-diamino-4,6-dichloropyrimidine.[4] This method is often employed for laboratory-scale synthesis.
Experimental Protocol:
-
Reaction Setup: 2,5-diamino-4,6-dichloropyrimidine is mixed with water at room temperature with stirring.[4]
-
Addition of Formic Acid: 98% formic acid is slowly added to the reaction mixture.[4]
-
Heating: The mixture is then heated to a temperature of 50-55°C and maintained for approximately 3 hours.[4]
-
Work-up: Upon completion, toluene is added for azeotropic distillation. The reaction mixture is then cooled, and the solid product is collected by filtration, washed with cold water, and dried under vacuum.[4] This process typically yields the final product in high purity.[4]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. The available safety data provides the following hazard information.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[12]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures: [12][13]
-
Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
First Aid (Inhalation): Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[12][13]
-
First Aid (Skin Contact): Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12][13]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus.[12][13]
Conclusion
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. A thorough understanding of its chemical properties, synthesis routes, and handling procedures is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this key intermediate, underscoring the importance of precise and controlled chemical processes in the development of life-saving medications.
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